8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine
Vue d'ensemble
Description
LY2828360 is a cannabinoid (CB) receptor 2 agonist (Ki = 40.3 nM). It selectively activates CB2 over CB1 in a GTPγS binding assay (EC50s = 20.1 and >100,000 nM, respectively). It reduces differences in hind paw weight bearing between monoiodoacetic acid- and saline-injected knees in a rat model of knee joint-related chronic pain induced by monoiodoacetic acid (MIA) when administered at doses greater than or equal to 0.1 mg/kg. LY2828360 dose-dependently reduces mechanical and cold allodynia induced by paclitaxel in mice and prevents development of morphine tolerance when administered at dose of 3 mg/kg per day for 12 days. It also reduces paclitaxel-induced allodynia in morphine-tolerant mice.
LY2828360 is a novel potent, selective, and efficacious CB2 agonist.
Applications De Recherche Scientifique
Pain Management
LY2828360 has been studied for its potential in managing pain, particularly neuropathic pain . It has shown to suppress neuropathic pain with sustained efficacy .
Osteoarthritis Treatment
LY2828360 was tested in a clinical trial for osteoarthritis, although it lacked both toxicity and efficacy in this context .
Morphine Tolerance and Dependence
Research indicates that LY2828360 can attenuate morphine tolerance and dependence . It has been observed that morphine tolerance developed in CB2KO mice but not in wildtype mice with a history of LY2828360 treatment .
G-Protein Biased Agonism
LY2828360 is a slowly acting but efficacious G protein–biased CB2 agonist . It inhibits cAMP accumulation and activates extracellular signal-regulated kinase 1/2 signaling .
Cannabinoid Receptor Interaction
LY2828360 interacts with the CB2 cannabinoid receptor . It does not recruit arrestin, activate inositol phosphate signaling, or internalize CB2 receptors .
Potential in Nervous System Diseases
Given its interaction with the CB2 receptor, which is prevalent in the nervous system, LY2828360 may have potential applications in the treatment of nervous system diseases .
Mécanisme D'action
Target of Action
The primary target of LY2828360 is the Cannabinoid CB2 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
LY2828360 acts as an agonist at the Cannabinoid CB2 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of biochemical reactions . It is a slowly acting but efficacious G protein-biased CB2 agonist, inhibiting cAMP accumulation and activating ERK1/2 signaling .
Biochemical Pathways
Upon activation of the CB2 receptor, LY2828360 inhibits the accumulation of cyclic adenosine monophosphate (cAMP) and activates the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling pathway . This leads to a series of downstream effects that can influence various physiological processes .
Pharmacokinetics
The pharmacokinetics of LY2828360 involves its absorption, distribution, metabolism, and excretion (ADME). It is known that LY2828360 was administered as a single daily oral dose in clinical trials .
Result of Action
The activation of the CB2 receptor by LY2828360 has been shown to suppress neuropathic pain . It has also been suggested that LY2828360 suppresses inflammatory nociception in mice through a neuronal CB2-dependent mechanism that requires peripheral sensory neuron CB2 receptors .
Action Environment
The action of LY2828360 can be influenced by various environmental factors. It is known that LY2828360 was investigated in the context of osteoarthritic knee pain in clinical trials .
Propriétés
IUPAC Name |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMNDPDJRSEZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine | |
CAS RN |
1231220-79-3 | |
Record name | LY-2828360 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY2828360 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2828360 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.